2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
Overview
Description
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 2-Chlorophenyl Group:
Attachment of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the pyridazinone core with 3,4-dimethoxybenzyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyridazinone derivatives.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate certain biochemical pathways, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the 3,4-dimethoxybenzyl group, which may alter its biological activity and chemical properties.
N-(3,4-Dimethoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but without the 2-chlorophenyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the 2-chlorophenyl and 3,4-dimethoxybenzyl groups in 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide makes it unique, providing a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-18-9-7-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-5-3-4-6-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKBHGENOSVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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